molecular formula C7H6Na2O6S B088531 Sodium 3-sulfonatobenzoate hydrate CAS No. 14995-40-5

Sodium 3-sulfonatobenzoate hydrate

Cat. No. B088531
CAS RN: 14995-40-5
M. Wt: 264.17 g/mol
InChI Key: VODZKGQSNPCTAD-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of sodium 3-sulfonatobenzoate hydrate involves sulfonation reactions and crystallization processes. For instance, water-soluble derivatives of formononetin, such as sodium 3-sulfonatobenzoate hydrate, can be synthesized through sulfonation reactions, characterized by IR, 1H NMR, and single-crystal X-ray diffraction analysis (Wang & Zhang, 2011).

Molecular Structure Analysis

The molecular structure of sodium 3-sulfonatobenzoate hydrate is elucidated through crystallographic studies. The compound often crystallizes in specific space groups, with detailed parameters such as cell dimensions and coordination networks being determined through X-ray diffraction analyses. The sodium atoms in the compound are coordinated with oxygen atoms from water molecules, hydroxyl groups, and sulfo-groups, forming a Na–O coordinated network (Wang & Zhang, 2011).

Chemical Reactions and Properties

Sodium 3-sulfonatobenzoate hydrate participates in various chemical reactions, showcasing its versatility. For example, the compound is involved in disproportionation coupling reactions mediated by BF3·OEt2, efficiently yielding thiosulfonates. This highlights its utility in synthesizing organosulfur compounds through diverse chemical transformations (Cao et al., 2018).

Physical Properties Analysis

The physical properties of sodium 3-sulfonatobenzoate hydrate, such as solubility, crystallinity, and thermal stability, are crucial for its applications. These properties are influenced by the degree of sulfonation and the specific structural characteristics of the compound.

Chemical Properties Analysis

The chemical properties of sodium 3-sulfonatobenzoate hydrate, including its reactivity in sulfonation, sulfonylation, and other related reactions, are essential for understanding its potential uses in various chemical syntheses. The compound's ability to form stable complexes and participate in coordination polymers adds to its chemical significance (Webb et al., 2001).

Scientific Research Applications

1. Application in Gas Hydrate Technology

  • Methods of Application : The compound is synthesized based on glycerol and pentaerythritol. Experiments under dynamic conditions using high-pressure autoclaves were conducted to study its effect on methane hydrate formation .
  • Results or Outcomes : The conversion of water-to-hydrate forms increased from 62 ± 5% in pure water to 86 ± 4% for the best promoter at concentration 500 ppm. In addition, the rate of hydrate formation increases 2–4 times for different concentrations .

2. Application in Pharmaceutical Research

  • Summary of Application : Sodium 3-sulfonatobenzoate hydrate is used in the study of transformation pathways amongst anhydrate/hydrate solid forms of sodium naproxen. This is crucial during product development because transformations amongst anhydrate/hydrate forms can have a significant impact on product performance .
  • Methods of Application : Multi-temperature dynamic vapour sorption (DVS) analysis combined with variable-humidity X-ray powder diffraction (XRPD) were used to establish the transformation pathways as a function of temperature and humidity .
  • Results or Outcomes : At 25°C, anhydrous sodium naproxen (AH) transforms directly to one dihydrate polymorph (DH-II). At 50°C, AH transforms stepwise to a monohydrate (MH) then to the other dihydrate polymorph (DH-I). DH-II transforms to a tetrahydrate (TH) more readily than DH-I transforms to TH .

3. Application in Synthesis of Organosulfur Compounds

  • Summary of Application : Sodium 3-sulfonatobenzoate hydrate is used in the synthesis of organosulfur compounds. It acts as a sulfonylating, sulfenylating or sulfinylating reagent, depending on reaction conditions .
  • Methods of Application : The compound is prepared and used in various S–S, N–S, and C–S bond-forming reactions to synthesize many valuable organosulfur compounds .
  • Results or Outcomes : Substantial progress has been made over the last decade in the utilization of sodium sulfinates, including the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones .

4. Application in Gas Extraction Technology

  • Summary of Application : Sodium 3-sulfonatobenzoate hydrate is used in gas extraction technology. It is a significant advantage over the well-known reagent sodium dodecyl sulfate, as it does not form stable foam .
  • Methods of Application : The compound is used in the extraction of gas from the hydrate during regasification .
  • Results or Outcomes : The use of Sodium 3-sulfonatobenzoate hydrate can prevent clogging of the operating equipment caused by abundant foaming .

5. Application in Synthesis of Organosulfur Compounds

  • Summary of Application : Sodium 3-sulfonatobenzoate hydrate is used in the synthesis of organosulfur compounds. It acts as a sulfonylating, sulfenylating or sulfinylating reagent, depending on reaction conditions .
  • Methods of Application : The compound is prepared and used in various S–S, N–S, and C–S bond-forming reactions to synthesize many valuable organosulfur compounds .
  • Results or Outcomes : Substantial progress has been made over the last decade in the utilization of sodium sulfinates, including the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones .

6. Application in Gas Extraction Technology

  • Summary of Application : Sodium 3-sulfonatobenzoate hydrate is used in gas extraction technology. It is a significant advantage over the well-known reagent sodium dodecyl sulfate, as it does not form stable foam .
  • Methods of Application : The compound is used in the extraction of gas from the hydrate during regasification .
  • Results or Outcomes : The use of Sodium 3-sulfonatobenzoate hydrate can prevent clogging of the operating equipment caused by abundant foaming .

properties

IUPAC Name

disodium;3-sulfonatobenzoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5S.2Na.H2O/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;;;/h1-4H,(H,8,9)(H,10,11,12);;;1H2/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODZKGQSNPCTAD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Na2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-sulfonatobenzoate hydrate

CAS RN

14995-40-5
Record name Disodium 2-sulphonatobenzoate
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